Methyl 5-(benzenesulfonyl)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(benzenesulfonyl)pentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzenesulfonyl group attached to a pentanoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(benzenesulfonyl)pentanoate typically involves the esterification of benzenesulfonic acid with pentanoic acid in the presence of a suitable catalyst. One common method involves the reaction of benzenesulfonyl chloride with sodium methoxide in methanol at a controlled temperature of 25-35°C. The reaction mixture is then neutralized to a pH of 7-7.2, followed by filtration and removal of methanol to obtain the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction kettles and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a colorless transparent liquid or white crystalline solid, depending on the synthesis conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(benzenesulfonyl)pentanoate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Brominated benzenesulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(benzenesulfonyl)pentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various intermediates.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism of action of Methyl 5-(benzenesulfonyl)pentanoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It may modulate oxidative stress pathways, enzyme inhibition, or receptor binding, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-(benzenesulfonyl)pentanoate can be compared with other similar compounds such as:
Methyl benzenesulfonate: Similar in structure but lacks the pentanoate chain.
Methyl pentanoate: Similar ester group but lacks the benzenesulfonyl group.
Benzenesulfonyl chloride: Used as a precursor in the synthesis of this compound
These comparisons highlight the unique combination of the benzenesulfonyl and pentanoate groups in this compound, which contributes to its distinct chemical properties and applications.
Eigenschaften
CAS-Nummer |
120383-55-3 |
---|---|
Molekularformel |
C12H16O4S |
Molekulargewicht |
256.32 g/mol |
IUPAC-Name |
methyl 5-(benzenesulfonyl)pentanoate |
InChI |
InChI=1S/C12H16O4S/c1-16-12(13)9-5-6-10-17(14,15)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI-Schlüssel |
OTGPVFPWARWFIE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCS(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.